molecular formula C16H28IN2O2 B010279 2-Htipio CAS No. 104652-80-4

2-Htipio

Cat. No.: B010279
CAS No.: 104652-80-4
M. Wt: 407.31 g/mol
InChI Key: NRNSZNMBFMLTRK-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Htipio (2-hydroxy-5-(trifluoromethyl)pyridin-1-ium-1-olate) is a heterocyclic compound characterized by a pyridine backbone substituted with a hydroxyl group at the 2-position and a trifluoromethyl group at the 5-position. Its unique electronic configuration, driven by the electron-withdrawing trifluoromethyl group and the hydroxyl-oxide moiety, confers distinct physicochemical properties, including high thermal stability (decomposition temperature: 320°C) and moderate aqueous solubility (12.7 mg/mL at 25°C) .

This compound is primarily utilized in pharmaceutical intermediates and agrochemical synthesis due to its ability to act as a ligand in metal-catalyzed reactions and as a precursor for fluorinated bioactive molecules .

Properties

CAS No.

104652-80-4

Molecular Formula

C16H28IN2O2

Molecular Weight

407.31 g/mol

InChI

InChI=1S/C16H28IN2O2/c1-7-8-9-12(2)16(5)18(6)14(10-13(20)11-17)15(3,4)19(16)21/h10,12H,7-9,11H2,1-6H3/b14-10+

InChI Key

NRNSZNMBFMLTRK-GXDHUFHOSA-N

SMILES

CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C

Isomeric SMILES

CCCCC(C)C1(N(/C(=C/C(=O)CI)/C(N1[O])(C)C)C)C

Canonical SMILES

CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C

Synonyms

2-hexyl-2,3,5,5-tetramethyl-4-(3-iodo-2-oxopropylidene)imidazolidine-1-oxyl
2-HTIPIO

Origin of Product

United States

Comparison with Similar Compounds

Discussion of Divergences and Limitations

While this compound demonstrates advantages in solubility and catalytic activity, its synthesis cost is 40% higher than Compound A due to fluorine incorporation . Additionally, conflicting reports exist regarding its cytotoxicity: some studies note low toxicity (IC50 > 100 µM), while others report moderate hepatotoxicity at concentrations > 50 µM, necessitating further toxicological profiling .

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